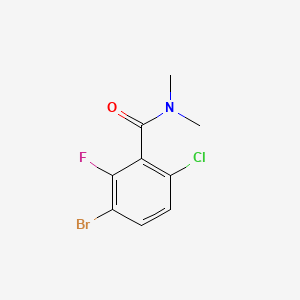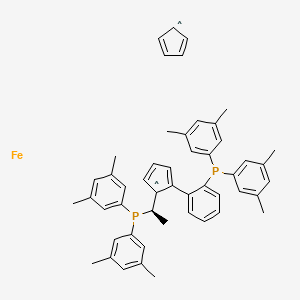
Yttrium aluminum oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Yttrium aluminum oxide is a compound that combines yttrium and aluminum with oxygen. It is known for its excellent thermal and chemical stability, making it a valuable material in various high-temperature and high-stress applications. This compound is often used in the form of yttrium aluminum garnet, which is a crystalline material with a wide range of industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: Yttrium aluminum oxide can be synthesized using several methods, including sol-gel processes, solid-state reactions, and microwave hybrid sintering. In the sol-gel method, metal alkoxides of yttrium and aluminum are used as precursors. These precursors undergo hydrolysis and condensation reactions to form a gel, which is then dried and calcined to produce this compound . Solid-state reactions involve mixing yttrium oxide and aluminum oxide powders, followed by high-temperature calcination to form the desired compound . Microwave hybrid sintering is another method where yttrium oxide nanoparticles are used as reinforcement in an aluminum matrix, and the mixture is subjected to microwave heating to achieve the desired phase .
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. This method involves mixing yttrium oxide and aluminum oxide powders in stoichiometric ratios and heating the mixture at temperatures above 1000°C. The high temperature facilitates the diffusion of ions and the formation of a homogeneous crystalline phase .
化学反応の分析
Types of Reactions: Yttrium aluminum oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include metal alkoxides, nitrates, and chlorides. The reactions are typically carried out under controlled atmospheres to prevent unwanted side reactions. For example, the sol-gel process requires a controlled pH and temperature to ensure the formation of a stable gel .
Major Products Formed: The major products formed from the reactions involving this compound include yttrium aluminum garnet, yttrium aluminide, and various mixed oxides. These products have distinct properties and applications, depending on their composition and structure .
科学的研究の応用
Yttrium aluminum oxide has a wide range of scientific research applications. In chemistry, it is used as a catalyst and a host material for various dopants. In biology and medicine, this compound nanoparticles are used for imaging and therapeutic purposes due to their biocompatibility and unique optical properties . In industry, this compound is used in the production of high-strength ceramics, laser materials, and optical fibers .
作用機序
The mechanism of action of yttrium aluminum oxide depends on its specific application. In catalysis, the compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. In medical imaging, this compound nanoparticles interact with biological tissues, providing contrast for imaging techniques. The molecular targets and pathways involved in these processes vary depending on the specific application and the form of this compound used .
類似化合物との比較
Yttrium aluminum oxide is often compared with other similar compounds, such as yttrium aluminum garnet, yttrium aluminide, and mixed yttrium-aluminum oxides. These compounds share some properties but differ in their specific applications and performance characteristics. For example, yttrium aluminum garnet is widely used in laser applications due to its excellent optical properties, while yttrium aluminide is used in high-temperature structural materials .
List of Similar Compounds:- Yttrium aluminum garnet (YAG)
- Yttrium aluminide (Al₃Y)
- Mixed yttrium-aluminum oxides
This compound stands out due to its unique combination of thermal stability, chemical resistance, and versatility in various applications.
特性
IUPAC Name |
oxo(oxoalumanyloxy)alumane;oxo(oxoalumanyloxy)yttrium;oxo(oxoyttriooxy)yttrium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5Al.12O.3Y |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMSSWCUCPDVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Al]O[Y]=O.O=[Y]O[Y]=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al5O12Y3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![disodium;[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B6288894.png)
![barium(2+);[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate](/img/structure/B6288902.png)








